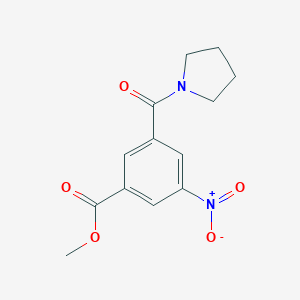
Methyl 3-nitro-5-(pyrrolidine-1-carbonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-nitro-5-(pyrrolidine-1-carbonyl)benzoate is an organic compound with the molecular formula C₁₃H₁₄N₂O₅ It is characterized by the presence of a nitro group, a pyrrolidinylcarbonyl group, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-5-(pyrrolidine-1-carbonyl)benzoate typically involves the nitration of methyl benzoate followed by the introduction of the pyrrolidinylcarbonyl group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring. The subsequent step involves the reaction of the nitrated intermediate with pyrrolidine and a suitable coupling agent, such as dicyclohexylcarbodiimide, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-nitro-5-(pyrrolidine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or other basic conditions.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide.
Coupling: Dicyclohexylcarbodiimide or other coupling agents.
Major Products Formed
Reduction: Methyl 3-amino-5-(1-pyrrolidinylcarbonyl)benzoate.
Hydrolysis: 3-nitro-5-(1-pyrrolidinylcarbonyl)benzoic acid.
Coupling: Various substituted aromatic compounds depending on the reactants used.
Aplicaciones Científicas De Investigación
Methyl 3-nitro-5-(pyrrolidine-1-carbonyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound can be used in the study of enzyme inhibition and as a probe to investigate biological pathways involving nitroaromatic compounds.
Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-nitro-5-(pyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition or activation of their function. The pyrrolidinylcarbonyl group can enhance the binding affinity of the compound to its target, thereby increasing its potency.
Comparación Con Compuestos Similares
Methyl 3-nitro-5-(pyrrolidine-1-carbonyl)benzoate can be compared with other similar compounds, such as:
Methyl 3-nitrobenzoate: Lacks the pyrrolidinylcarbonyl group, making it less potent in certain applications.
Methyl 3-amino-5-(1-pyrrolidinylcarbonyl)benzoate: The amino group can alter the compound’s reactivity and biological activity.
3-nitro-5-(1-pyrrolidinylcarbonyl)benzoic acid: The carboxylic acid group can affect the compound’s solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C13H14N2O5 |
|---|---|
Peso molecular |
278.26g/mol |
Nombre IUPAC |
methyl 3-nitro-5-(pyrrolidine-1-carbonyl)benzoate |
InChI |
InChI=1S/C13H14N2O5/c1-20-13(17)10-6-9(7-11(8-10)15(18)19)12(16)14-4-2-3-5-14/h6-8H,2-5H2,1H3 |
Clave InChI |
ZBEMLXAPMNEZLX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)N2CCCC2)[N+](=O)[O-] |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)C(=O)N2CCCC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-chlorophenyl)methyl]-2-([4-(ethyloxy)phenyl]{[4-(methylsulfanyl)phenyl]sulfonyl}amino)acetamide](/img/structure/B406996.png)
![2-[{[3,4-bis(methyloxy)phenyl]sulfonyl}(4-methylphenyl)amino]-N-[5-chloro-2-(methyloxy)phenyl]acetamide](/img/structure/B406997.png)
![N-[2-(ethyloxy)phenyl]-2-([4-(ethyloxy)phenyl]{[4-(methylsulfanyl)phenyl]sulfonyl}amino)acetamide](/img/structure/B406998.png)
![2-([4-(ethyloxy)phenyl]{[4-(methylsulfanyl)phenyl]sulfonyl}amino)-N-[2-methyl-1-(1-methylethyl)propyl]acetamide](/img/structure/B406999.png)
![N-(2-chlorophenyl)-2-([4-(ethyloxy)phenyl]{[4-(methylsulfanyl)phenyl]sulfonyl}amino)acetamide](/img/structure/B407000.png)
![N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[N-(4-ETHOXYPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]ACETAMIDE](/img/structure/B407001.png)
![N-[3,4-bis(methyloxy)phenyl]-2-([4-(ethyloxy)phenyl]{[4-(methylsulfanyl)phenyl]sulfonyl}amino)acetamide](/img/structure/B407003.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(1-phenylethyl)propanamide](/img/structure/B407010.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)propanamide](/img/structure/B407011.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B407013.png)
![4-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B407014.png)
![2-(4-methoxyphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B407015.png)
![2-phenyl-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B407016.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenylacetamide](/img/structure/B407017.png)
